

Molecular weight and formula of N-Butyraldehyde-D8

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Compound of Interest

Compound Name: *N-Butyraldehyde-D8*

Cat. No.: *B124768*

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N-Butyraldehyde-D8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the properties of **N-Butyraldehyde-D8**, a deuterated isotopologue of N-Butyraldehyde. This compound is valuable in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses.

Core Chemical and Physical Properties

N-Butyraldehyde-D8, also known as Butanal-d8, is a stable, isotopically labeled form of n-butyraldehyde where all eight hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, a key feature utilized in isotopic labeling studies.

Property	Value	Source
Chemical Formula	CD ₃ CD ₂ CD ₂ CDO	CDN Isotopes[1]
Molecular Weight	80.15 g/mol	PubChem[2], Benchchem[3]
80.16 g/mol	CDN Isotopes[1]	
CAS Number	84965-36-6	CDN Isotopes[1], Benchchem[3]
Isotopic Enrichment	99 atom % D	CDN Isotopes[1]
Chemical Purity	96%	CDN Isotopes[1]
Appearance	Colorless liquid	
Boiling Point	75-76 °C (for unlabeled)	Sigma-Aldrich
Melting Point	-99 °C (for unlabeled)	Sigma-Aldrich
Density	0.80 g/cm ³ at 20 °C (for unlabeled)	Sigma-Aldrich

Logical Relationship: N-Butyraldehyde to N-Butyraldehyde-D8

The relationship between N-Butyraldehyde and its deuterated form is a direct isotopic substitution. This process, while synthetically achieved, provides a molecule that is chemically similar but physically distinguishable due to the mass difference.

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References

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- 2. N-Butyraldehyde-D8 | C₄H₈O | CID 12198210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Butyraldehyde-D8 | 84965-36-6 | Benchchem [benchchem.com]
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